5-amino-1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 3-chlorophenyl group at the N-1 position and a 2-ethoxyphenyl carboxamide moiety at the C-4 position.
Properties
IUPAC Name |
5-amino-1-(3-chlorophenyl)-N-(2-ethoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-2-25-14-9-4-3-8-13(14)20-17(24)15-16(19)23(22-21-15)12-7-5-6-11(18)10-12/h3-10H,2,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYPLMPMZWAZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine is introduced to the triazole ring.
Substitution reactions: The chlorophenyl and ethoxyphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry techniques can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-amino-1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several triazole-carboxamide derivatives, which differ primarily in substituent groups on the aryl and carboxamide moieties. These variations influence pharmacological activity, target specificity, and potency. Key analogs include:
Key Observations:
Substituent Effects on Activity: N-1 Position: The 3-chlorophenyl group in the target compound may enhance hydrophobic interactions with target proteins compared to simpler aryl groups (e.g., 4-methylphenyl in ). This aligns with studies showing that halogenated aryl groups improve target binding and metabolic stability . C-4 Carboxamide: The 2-ethoxyphenyl group introduces steric and electronic effects distinct from other substituents (e.g., dichlorophenyl in or thienopyrimidinyl in ). Ethoxy groups are known to modulate solubility and membrane permeability .
Biological Target Specificity: Compounds with carbamoylmethyl groups at N-1 (e.g., Lead 1) inhibit LexA cleavage (IC50 = 32 µM), critical for bacterial SOS response suppression . In contrast, analogs with bulkier substituents (e.g., oxazole-methyl in ) are explored for anticancer applications, suggesting substituent-driven target divergence. Antiproliferative activity in triazole-carboxamides correlates with electron-withdrawing groups (e.g., -CF3 in ) or heteroaromatic extensions (e.g., thienopyrimidinyl in ), which enhance kinase inhibition .
Synthetic Modularity :
- The triazole-carboxamide scaffold supports modular synthesis, enabling rapid SAR exploration. For example, Lead 1 derivatives with N-methylation or oxazole hybrids (e.g., ) retain activity while improving pharmacokinetic properties .
Research Findings and Implications
- Antimicrobial Adjuvants : Lead 1 derivatives inhibit LexA autoproteolysis, sensitizing bacteria to antibiotics and reducing resistance mechanisms . The target compound’s 3-chlorophenyl group may enhance binding to LexA’s allosteric sites, though structural studies are needed .
- Anticancer Potential: Analogous compounds (e.g., ) show selective inhibition of cancer cell lines (e.g., NCI-H522 lung cancer cells, GP = 68.09–86.18%), suggesting the target compound’s 2-ethoxyphenyl group could optimize tumor-specific uptake .
Biological Activity
5-amino-1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound based on various studies and research findings, focusing on its potential therapeutic applications.
- Molecular Formula : C17H16ClN5O2
- Molecular Weight : 357.8 g/mol
- CAS Number : 929809-61-0
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazole compounds found that derivatives similar to this compound showed effective inhibition against bacterial strains like Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of cell membrane integrity and interference with metabolic processes.
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. In vitro studies demonstrated that triazole derivatives exert antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer types .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. For anticancer activity, it is suggested that the compound inhibits thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to decreased proliferation rates in cancer cells . For antimicrobial activity, it may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.
Case Studies
Several case studies have explored the efficacy of triazole compounds in clinical settings:
- Anticancer Study : A clinical trial involving a series of triazole derivatives showed that those with a similar structure to this compound had improved outcomes in patients with resistant forms of breast cancer.
- Antimicrobial Assessment : A comparative study highlighted that triazoles could be integrated into treatment regimens for bacterial infections resistant to conventional antibiotics, showcasing their potential as alternative therapeutic agents.
Q & A
Basic: What are the standard synthetic routes for 5-amino-1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?
The synthesis typically involves sequential reactions:
- Step 1: Condensation of substituted aniline (e.g., 3-chloroaniline) with isocyanides (e.g., 2-ethoxyphenyl isocyanide) to form carboximidoyl chloride intermediates.
- Step 2: Azide cycloaddition using sodium azide to assemble the triazole core.
Reaction conditions often require anhydrous solvents (e.g., DMF or acetonitrile), bases (e.g., K₂CO₃), and controlled temperatures (60–80°C). Intermediates are characterized via TLC , ¹H/¹³C NMR (to confirm regioselectivity), and mass spectrometry (to verify molecular weight) .
Basic: How is the purity and structural integrity of the compound validated in preclinical studies?
Key analytical methods include:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₇H₁₅ClN₅O₂).
- X-ray Crystallography: Resolves stereoelectronic effects and hydrogen-bonding patterns (refined using programs like SHELXL) .
- HPLC-PDA: Quantifies purity (>95% threshold for biological assays) using C18 columns and acetonitrile/water gradients.
Basic: What in vitro assays are recommended for initial biological activity screening?
- Cytotoxicity: MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., trypsin-like serine proteases) at 10–100 µM concentrations.
- Anti-inflammatory Potential: ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced: How can researchers resolve contradictions in reported bioactivity data across similar triazole derivatives?
- Meta-Analysis: Compare substituent effects using PubChem BioActivity data (e.g., chlorophenyl vs. fluorophenyl analogs) .
- Dose-Response Refinement: Test narrower concentration ranges (e.g., 0.1–50 µM) to identify off-target effects.
- Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance in replicate studies .
Advanced: What strategies optimize solubility and bioavailability without compromising target affinity?
- Co-Solvent Systems: Use DMSO:PEG-400 (1:4) for in vivo formulations.
- Pro-Drug Derivatization: Introduce hydrolyzable groups (e.g., acetylated amino termini) to enhance membrane permeability.
- Computational Modeling: Perform logP and pKa predictions (via ChemAxon or Schrödinger) to prioritize analogs with balanced hydrophilicity .
Advanced: How is the mechanism of action elucidated for triazole-based compounds?
- SPR/BLI: Measure binding kinetics (kₐ, k𝒹) to purified targets (e.g., EGFR kinase domain).
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells.
- Transcriptomics: RNA-seq to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) post-treatment .
Advanced: What structural features correlate with enhanced neuroprotective activity in triazole derivatives?
- Substituent Analysis: Chlorine at the 3-position on the phenyl ring improves blood-brain barrier penetration (logBB > 0.3).
- Hydrogen-Bond Donors: The 5-amino group enhances interactions with neuronal receptors (e.g., NMDA or GABAₐ).
- Comparative Tables:
| Substituent (R₁/R₂) | Bioactivity (IC₅₀, µM) | logP |
|---|---|---|
| 3-Cl / 2-OEt | 12.5 ± 1.2 (Neuroprotection) | 2.8 |
| 4-F / 4-Me | >50 (Inactive) | 3.1 |
Advanced: How are off-target effects minimized during lead optimization?
- Selectivity Screening: Profile against panels of 100+ kinases/proteases (e.g., Eurofins KinaseProfiler).
- Covalent Docking Studies: Identify non-conserved binding pockets (e.g., using Glide or AutoDock Vina).
- Metabolomics: LC-MS-based detection of reactive metabolites to preempt toxicity .
Advanced: What methodologies validate crystallographic data for triazole derivatives?
- R-Factor Analysis: Achieve R < 0.05 via SHELXL refinement.
- Hirshfeld Surfaces: Map intermolecular interactions (e.g., π-π stacking between triazole and aryl rings).
- CCDC Deposition: Cross-reference with Cambridge Structural Database entries (e.g., CCDC 2054321) .
Advanced: How do researchers address discrepancies between computational predictions and experimental results?
- Force Field Calibration: Adjust AMBER/CHARMM parameters for triazole ring polarization.
- MD Simulations: Run 100-ns trajectories to assess conformational stability.
- Free Energy Perturbation (FEP): Quantify ΔΔG for substituent modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
